2-Phenoxyterephthalic acid
Overview
Description
Scientific Research Applications
Photocatalysis and Light Absorption
2-Phenoxyterephthalic acid has shown significance in photocatalysis. For instance, its derivatives have been studied in the context of titanium(IV) carboxyphenolate coordination polymers. These polymers exhibit strong visible light absorption due to ligand-to-metal charge transfer arising from Ti-phenolate bonds. This property suggests potential applications in photocatalytic processes, such as hydrogen evolution (Assi et al., 2016).
Synthesis of Functional Materials
Research has explored the synthesis and applications of polyhydroxyl terephthalic acids in functional materials. Utilizing this compound as a starting material can lead to the production of valuable substances with applications in various fields, including materials science (Jian, 2010).
Polymer Science
This compound has been used in synthesizing different types of polyesters. For example, its role in the synthesis of aromatic polyesters has been demonstrated, highlighting its utility in developing new materials with specific properties, such as thermal stability or unique structural features (Kricheldorf et al., 1988). Additionally, its derivatives have been employed in creating polyaramides, contributing to advancements in the field of polymer chemistry (Kricheldorf et al., 1992).
Environmental Applications
Research has also indicated the role of phenoxyterephthalic acid and its derivatives in environmental applications. For instance, studies on microbial degradation of phthalates, including compounds related to this compound, have provided insights into effective methods for eliminating these compounds from the environment (Boll et al., 2020).
Liquid Crystal Behavior
The compound has been studied for its liquid-crystal behavior, particularly in the synthesis of laterally substituted stiff-chain polymers containing 2-phenylbenzoxazole units. This research contributes to the understanding of the phase behavior of such polymers, which is crucial for designing materials with specific optical properties (Centore et al., 1994).
properties
IUPAC Name |
2-phenoxyterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKAPKIEUECEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344453 | |
Record name | 2-Phenoxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25539-20-2 | |
Record name | 2-Phenoxyterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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